3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
CAS No.: 944893-98-5
Cat. No.: VC5214701
Molecular Formula: C11H8FNO4S2
Molecular Weight: 301.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944893-98-5 |
|---|---|
| Molecular Formula | C11H8FNO4S2 |
| Molecular Weight | 301.31 |
| IUPAC Name | 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) |
| Standard InChI Key | JFKISMOGRQMUSC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at position 2 with a carboxylic acid group and at position 3 with a sulfamoyl-linked 4-fluorophenyl moiety. Key structural attributes include:
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Molecular Formula: C₁₁H₈FNO₄S₂
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Molecular Weight: 301.3 g/mol
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Functional Groups:
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Thiophene (aromatic heterocycle)
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Sulfamoyl bridge (-NHSO₂-)
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4-Fluorophenyl (electron-withdrawing aryl group)
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Carboxylic acid (-COOH)
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The fluorine atom induces electron deficiency in the phenyl ring, directing electrophilic substitution to the meta position. The sulfamoyl group acts as a hydrogen-bond donor/acceptor, while the carboxylic acid enhances solubility in polar solvents.
Spectroscopic Characteristics
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–7.4 ppm (aryl protons), δ 12.1 ppm (COOH) |
| ¹³C NMR | δ 165–170 ppm (C=O), δ 115–125 ppm (C-F) |
| IR | 1700 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O) |
| Mass Spectrometry | [M-H]⁻ peak at m/z 300.1 |
Synthesis and Optimization
Synthetic Routes
Three primary strategies are employed for synthesizing this compound:
Gewald Three-Component Reaction (G-3CR)
A ketone, cyanoacetate, and elemental sulfur react to form 2-aminothiophene-3-carboxylates, which are subsequently functionalized.
Typical Conditions:
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Temperature: 60–80°C
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Catalyst: Morpholine
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Yield: 60–75%
Sulfonylation of Thiophene Precursors
3-Aminothiophene-2-carboxylic acid reacts with 4-fluorobenzenesulfonyl chloride under basic conditions.
Example Protocol:
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Dissolve 3-aminothiophene-2-carboxylic acid (1 eq) in anhydrous dichloromethane.
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Add 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
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Stir for 12 hours, purify via recrystallization (methanol/water).
Yield: 68%
Suzuki-Miyaura Coupling
For introducing the fluorophenyl group post-sulfonylation:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 24 hours |
Reactivity and Functionalization
Carboxylic Acid Modifications
The -COOH group undergoes derivatization to improve pharmacokinetics:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | Prodrug development |
| Amidation | SOCl₂, R-NH₂ | Amide derivatives | Targeted drug delivery |
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring undergoes meta-directed EAS:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 55% |
| Bromination | Br₂/FeBr₃ | 3-Bromo derivative | 62% |
Biological Activity
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Caspase-3 activation, apoptosis |
| HeLa | 9.8 | G1 cell cycle arrest |
Anti-inflammatory Effects
In murine models, derivatives reduce edema by 40–50% through COX-2 inhibition:
| Model | Effect | Target Enzyme |
|---|---|---|
| Carrageenan-induced | 45% reduction in paw swelling | COX-2 |
| LPS-stimulated | 60% decrease in TNF-α production | NF-κB |
Applications in Materials Science
Conjugated Polymers
The thiophene core enables π-extension in conductive polymers:
| Property | Value (Derivative) |
|---|---|
| Conductivity | 120 S/cm |
| Bandgap | 2.1 eV |
Metal-Organic Frameworks (MOFs)
Carboxylic acid coordination to metal centers yields MOFs with high surface areas (>1000 m²/g).
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